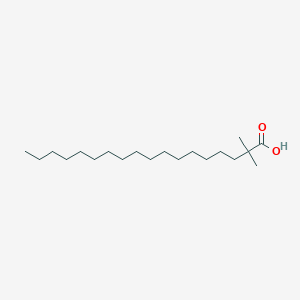

2,2-Dimethyloctadecanoic acid

Description

2,2-Dimethyloctadecanoic acid is a branched-chain fatty acid with an 18-carbon backbone and two methyl groups substituted at the second carbon position. This structural modification distinguishes it from linear fatty acids like stearic acid (octadecanoic acid) and other branched isomers. Branched-chain fatty acids are commonly found in bacterial membranes, marine organisms, and extremophiles, where they contribute to membrane fluidity and adaptation to extreme environments .

Propriétés

Numéro CAS |

71987-32-1 |

|---|---|

Formule moléculaire |

C20H40O2 |

Poids moléculaire |

312.5 g/mol |

Nom IUPAC |

2,2-dimethyloctadecanoic acid |

InChI |

InChI=1S/C20H40O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20(2,3)19(21)22/h4-18H2,1-3H3,(H,21,22) |

Clé InChI |

SZYDYHLJUUSELP-UHFFFAOYSA-N |

SMILES canonique |

CCCCCCCCCCCCCCCCC(C)(C)C(=O)O |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

10,14-Dimethyloctadecanoic Acid (F63)

- Source : Identified in scent gland secretions of Loxocemus bicolor (Middle American burrowing python) .

- Properties : Exhibits a retention index of 2216 in gas chromatography, indicating intermediate polarity compared to other isomers. Its abundance varies between 3.3% and 10.0% in biological samples, suggesting species-specific biosynthetic pathways .

2,11-Dimethyloctadecanoic Acid

12,17-Dimethyloctadecanoic Acid

- Source : Found in the extremophile bacterium Thermogemmatispora sp., constituting 16.3% of total fatty acids .

- Properties : The distal methyl groups (positions 12 and 17) likely enhance thermal stability, making it suitable for high-temperature environments.

Chlorinated Derivatives

2,2-Dichlorooctadecanoic Acid

6,7-Dichlorooctadecanoic Acid

- Synthesis: Optimized routes yield this compound via halogenation of unsaturated precursors.

Shorter-Chain Analogs

2,2-Dimethyloctanoic Acid (Neodecanoic Acid)

2-Methyldodecanoic Acid

- Structure : C12 chain with a single methyl branch at position 2.

Data Table: Comparative Analysis of Key Compounds

Q & A

Q. What are the recommended methods for synthesizing 2,2-dimethyloctadecanoic acid in laboratory settings?

Synthesis of branched-chain fatty acids like 2,2-dimethyloctadecanoic acid often involves catalytic oxidation or alkylation of precursor molecules. For example, catalytic oxidation of long-chain alkanes or fatty acid derivatives using transition metal catalysts (e.g., cobalt or manganese oxides) under controlled temperatures (80–120°C) can introduce methyl branches. Purification typically employs column chromatography with silica gel and nonpolar solvents (hexane:ethyl acetate gradients) to isolate the target compound . Adaptations from analogous syntheses, such as phenanthrene oxidation for diphenic acid derivatives, may guide reaction optimization .

Q. Which analytical techniques are optimal for structural characterization of 2,2-dimethyloctadecanoic acid?

Q. What safety protocols are critical when handling 2,2-dimethyloctadecanoic acid in laboratory settings?

- PPE : Chemical-resistant gloves (nitrile), safety goggles, and lab coats to prevent skin/eye contact .

- Ventilation : Use fume hoods for synthesis or high-concentration preparations .

- Disposal : Collect waste in sealed containers for incineration; avoid release into waterways due to potential environmental persistence .

Advanced Research Questions

Q. How does the branched structure of 2,2-dimethyloctadecanoic acid influence its role in bacterial membranes?

The 2,2-dimethyl branching disrupts lipid packing, increasing membrane fluidity in extremophiles like Thermogemmatispora spp. This adaptation enhances survival in high-temperature environments by maintaining membrane integrity. Comparative lipidomics using LC-MS and differential scanning calorimetry (DSC) can quantify phase transition temperatures and fluidity changes .

Q. What challenges arise in detecting trace amounts of 2,2-dimethyloctadecanoic acid in environmental samples?

- Matrix Interference : Co-eluting lipids in soil or sediment require solid-phase extraction (SPE) with C18 cartridges and gradient elution .

- Sensitivity : Derivatization (e.g., pentafluorobenzyl esters) improves GC-MS detection limits (sub-ppm levels) .

- Validation : Spike-and-recovery experiments (80–120% recovery range) ensure method accuracy in complex matrices .

Q. What metabolic pathways are implicated in bacterial biosynthesis of 2,2-dimethyloctadecanoic acid?

In Bacillus and Thermogemmatispora spp., methylmalonyl-CoA precursors are incorporated via fatty acid synthase (FAS) systems. Isotopic labeling (e.g., C-acetate) combined with tandem MS identifies methylation sites and pathway intermediates. Knockout studies of fabH (β-ketoacyl-ACP synthase) can elucidate branch point regulation .

Q. How does 2,2-dimethyloctadecanoic acid interact with eukaryotic enzymes (e.g., lipases or desaturases)?

- Inhibition Studies : Incubate with pancreatic lipase (pH 7.4, 37°C) and monitor hydrolysis via TLC or fluorometric assays. Branched chains reduce enzymatic activity by ~40% compared to linear analogs .

- Molecular Docking : Simulate binding affinities using AutoDock Vina; branched methyl groups sterically hinder active-site access .

Methodological Considerations

- Contradictions : While LC-MS methods are validated for short-chain analogs (e.g., 2,2-dimethylbutyrate), long-chain derivatives like 2,2-dimethyloctadecanoic acid may require adjusted ionization parameters (e.g., higher cone voltage) .

- Data Interpretation : NMR coupling patterns (e.g., geminal dimethyl groups) must be distinguished from vicinal branching to avoid misassignment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.